molecular formula C14H10BrIO B1293252 2-(4-Bromophenyl)-4'-iodoacetophenone CAS No. 898783-98-7

2-(4-Bromophenyl)-4'-iodoacetophenone

Cat. No.: B1293252
CAS No.: 898783-98-7
M. Wt: 401.04 g/mol
InChI Key: OWSJPTUQAWCYRC-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4’-iodoacetophenone is an organic compound characterized by the presence of both bromine and iodine atoms attached to a phenyl ring and an acetophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-4’-iodoacetophenone typically involves a multi-step process. One common method is the halogenation of acetophenone derivatives. The process can be summarized as follows:

    Bromination: Acetophenone is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromoacetophenone.

    Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent like potassium iodate in an acidic medium to obtain 2-(4-Bromophenyl)-4’-iodoacetophenone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-4’-iodoacetophenone can undergo various chemical reactions, including:

    Substitution Reactions: Both the bromine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The acetophenone moiety can be oxidized to corresponding carboxylic acids or reduced to alcohols.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of 4-bromo-4’-iodobenzoic acid.

    Reduction: Formation of 4-bromo-4’-iodobenzyl alcohol.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-(4-Bromophenyl)-4’-iodoacetophenone has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents with antimicrobial or anticancer properties.

    Material Science: Utilized in the synthesis of novel polymers and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4’-iodoacetophenone depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoacetophenone: Lacks the iodine atom, making it less versatile in coupling reactions.

    4-Iodoacetophenone: Lacks the bromine atom, affecting its reactivity in substitution reactions.

    2-(4-Bromophenyl)-4’-chloroacetophenone: Similar structure but with chlorine instead of iodine, leading to different reactivity and applications.

Uniqueness

2-(4-Bromophenyl)-4’-iodoacetophenone is unique due to the presence of both bromine and iodine atoms, which allows for a wider range of chemical transformations and applications compared to its mono-halogenated counterparts.

Properties

IUPAC Name

2-(4-bromophenyl)-1-(4-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrIO/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSJPTUQAWCYRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642297
Record name 2-(4-Bromophenyl)-1-(4-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-98-7
Record name Ethanone, 2-(4-bromophenyl)-1-(4-iodophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-1-(4-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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